2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid
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Overview
Description
2-Thia-4,9-diazatricyclo[8400,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups. Common reagents used in the synthesis include sulfur-containing compounds, nitrogen sources, and carboxylating agents. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the tricyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Thia-5,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,7,10,12-pentaene-5-carboximidamide
- 2-Thia-5,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),8,10,12-tetraene
Uniqueness
2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid is unique due to its specific tricyclic structure and the presence of sulfur and nitrogen atoms. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H8N2O2S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
5H-pyrido[2,3-b][1,4]benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)7-5-9-11(13-6-7)17-10-4-2-1-3-8(10)14-9/h1-6,14H,(H,15,16) |
InChI Key |
IJKPJAFJNCLUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)N=CC(=C3)C(=O)O |
Origin of Product |
United States |
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